molecular formula C16H20N2O2 B7528477 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile

1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile

Cat. No. B7528477
M. Wt: 272.34 g/mol
InChI Key: MYQQGLMQODSIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating physiological processes such as sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is widely expressed in the brain and peripheral tissues, making it an attractive target for drug development.

Scientific Research Applications

1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. For example, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been used to investigate the effects of adenosine A1 receptor activation on sleep regulation, cardiovascular function, and pain perception. 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has also been used to study the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile acts as a competitive antagonist for the adenosine A1 receptor. When adenosine binds to the A1 receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and neuronal activity. By blocking the binding of adenosine to the A1 receptor, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile prevents the downstream signaling pathway from being activated, resulting in increased neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile depend on the specific tissue or organ being studied. In the brain, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been shown to increase wakefulness and reduce the duration of non-REM sleep. In the cardiovascular system, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been shown to increase heart rate and blood pressure. 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has also been shown to modulate pain perception and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor without affecting other adenosine receptors or unrelated signaling pathways. However, one limitation of using 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it difficult to achieve a complete blockade of the receptor in some experimental settings.

Future Directions

There are several future directions for research involving 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that adenosine A1 receptor antagonists may have therapeutic potential for this condition. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists that could be used in clinical settings. Such compounds could have applications in the treatment of conditions such as chronic pain and cardiovascular disease.

Synthesis Methods

The synthesis of 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile involves several steps, including the reaction of 2,4-dimethylphenol with acetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with piperidine-4-carbonitrile in the presence of a base to form 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-3-4-15(13(2)9-12)20-11-16(19)18-7-5-14(10-17)6-8-18/h3-4,9,14H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQQGLMQODSIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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